Doxepin Hydrochloride

Catalog No.
S002217
CAS No.
1229-29-4
M.F
C19H22ClNO
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin Hydrochloride

CAS Number

1229-29-4

Product Name

Doxepin Hydrochloride

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

Description

The exact mass of the compound Doxepin Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756750. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analytical Techniques for Doxepin Hydrochloride

DOX quantification plays a crucial role in research settings. Various analytical methods have been developed for its measurement in biological samples and formulations. These methods include:

  • High-performance liquid chromatography (HPLC): This is a standard technique for DOX analysis in pharmaceutical formulations and biological fluids [].
  • Liquid chromatography-mass spectrometry (LC-MS): This method offers high sensitivity and specificity for DOX detection, making it valuable for pharmacokinetic studies [].
  • Spectrofluorimetric methods: Techniques like resonance Rayleigh scattering (RRS) and second-order scattering (SOS) have been explored for their sensitivity in DOX determination [].

These analytical methods ensure accurate measurement of DOX concentrations, which is critical for research on its metabolism, distribution, and efficacy.

Mechanisms of Action

The therapeutic effects of DOX are attributed to its influence on various neurotransmitter systems in the brain. Research suggests that DOX primarily acts by:

  • Inhibiting reuptake of norepinephrine and serotonin (5-HT): DOX blocks the reabsorption of these neurotransmitters by neurons, leading to increased synaptic availability and potentially improving mood regulation [].
  • Histamine H1 receptor antagonism: At lower doses, DOX exhibits a strong affinity for histamine H1 receptors, contributing to its sedative effects and potential benefits for insomnia treatment.

Doxepin Hydrochloride is a psychotropic agent primarily used as an antidepressant and anxiolytic. It is a tertiary amine that can exist in two stereoisomeric forms, (E) and (Z), with the (Z) form known as cidoxepin. The compound is often presented as a racemic mixture with a ratio of approximately 5:1 for the (E):(Z) isomers. Doxepin was developed by Pfizer and received FDA approval in 1969 for treating major depressive disorder, and later in 2010 for insomnia treatment .

The chemical formula for Doxepin Hydrochloride is C19H22ClNOC_{19}H_{22}ClNO, and it has a molecular weight of approximately 315.837 g/mol . The compound's mechanism of action is not fully understood, but it is known to act as a selective antagonist of histamine H1 receptors and inhibit the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft .

  • Toxicity: Doxepin can cause a variety of side effects, including drowsiness, dry mouth, dizziness, and constipation []. In severe cases, overdose can lead to seizures, coma, and even death.
  • Flammability: Doxepin is not flammable.
  • Reactivity: Doxepin can interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxepin treatment [].

Doxepin Hydrochloride undergoes various metabolic transformations primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP2C19. The drug is extensively metabolized into its active metabolite, N-desmethyldoxepin, which retains significant pharmacological activity. Other metabolic pathways lead to glucuronide conjugates that are inactive .

The major reactions involved in its metabolism include:

  • N-demethylation: Conversion to N-desmethyldoxepin.
  • Hydroxylation: Formation of hydroxylated metabolites.
  • Glucuronidation: Conjugation with glucuronic acid for excretion.

Doxepin exhibits multiple biological activities:

  • Antidepressant Effects: By inhibiting the reuptake of norepinephrine and serotonin, it enhances neurotransmitter levels at synapses, contributing to its antidepressant properties .
  • Anxiolytic Effects: The sedative properties of Doxepin make it effective for anxiety disorders .
  • Antihistaminic Activity: Doxepin blocks histamine H1 receptors, which helps alleviate allergic symptoms and provides antipruritic effects .
  • Cardiac Effects: It has been shown to inhibit sodium and potassium channels in cardiomyocytes, which may affect cardiac rhythm and contractility .

Doxepin Hydrochloride can be synthesized through various methods involving the condensation of 3-dibenz[b,e]oxepin with dimethylamine. The general synthetic route includes:

  • Formation of dibenzoxepine core: Starting from phenolic compounds through cyclization reactions.
  • Alkylation with dimethylamine: Introducing the dimethylamino group via alkylation reactions.
  • Hydrochloride salt formation: Reacting the base form with hydrochloric acid to yield Doxepin Hydrochloride.

This synthetic pathway allows for the production of both stereoisomers depending on reaction conditions.

Doxepin Hydrochloride is utilized in various therapeutic contexts:

  • Major Depressive Disorder: It is prescribed to alleviate symptoms associated with depression.
  • Insomnia: Its sedative properties make it effective for treating sleep disorders .
  • Anxiety Disorders: Doxepin is used to manage anxiety symptoms due to its anxiolytic effects.
  • Chronic Pain Management: It has been explored for its potential benefits in chronic pain conditions due to its analgesic properties .

Doxepin interacts significantly with other medications, particularly those affecting cytochrome P450 enzymes:

  • CYP2D6 Inhibitors: Co-administration with inhibitors like quinidine or selective serotonin reuptake inhibitors can increase plasma levels of Doxepin, leading to enhanced effects or toxicity .
  • Monoamine Oxidase Inhibitors: Concurrent use can lead to serious side effects, including serotonin syndrome; thus, caution is advised .
  • Anticholinergic Drugs: Increased anticholinergic side effects may occur when combined with other medications that have similar profiles .

Monitoring and adjusting dosages when prescribing Doxepin alongside these drugs are crucial for patient safety.

Doxepin shares similarities with several tricyclic antidepressants but possesses unique characteristics that differentiate it from others. Here are some comparable compounds:

Compound NameUnique Features
AmitriptylineMore potent norepinephrine reuptake inhibition
ClomipramineStronger serotonin reuptake inhibition
ImipramineBroader spectrum of action on various neurotransmitter systems
NortriptylineLess sedative effect compared to Doxepin
DesipramineMore selective for norepinephrine reuptake

Doxepin's distinct pharmacological profile includes significant antihistaminic activity along with its antidepressant effects, making it particularly useful in treating both mood disorders and insomnia while minimizing certain side effects common to other tricyclic antidepressants .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

315.1389920 g/mol

Monoisotopic Mass

315.1389920 g/mol

Heavy Atom Count

22

Appearance

Solid powder

UNII

XI27WMG8QK

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxepin Hydrochloride is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1229-29-4

Wikipedia

(E)-doxepin hydrochloride

FDA Medication Guides

Silenor
Doxepin Hydrochloride
TABLET;ORAL
CURRAX
10/29/2020
Sinequan
CAPSULE;ORAL
PFIZER
07/14/2014

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1:Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Rahman N, Siddiqui S, Azmi SN.AAPS PharmSciTech. 2009;10(4):1381-7. doi: 10.1208/s12249-009-9341-z. Epub 2009 Nov 21. PMID: 19936937 Free PMC Article2:[Spectrometric study on the interaction of doxepin hydrochloride and fast green and its application]. Wu CK, Feng SL, Fan J.Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Dec;27(12):2490-3. Chinese. PMID: 18330292 3:Novel therapeutic usage of low-dose doxepin hydrochloride. Singh H, Becker PM.Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. Review. PMID: 17685877

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